

Mc-MMAD dosage and administration guidelines

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Compound of Interest

Compound Name: Mc-MMAD

Cat. No.: B10800390

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Application Notes and Protocols: Mc-MMAD

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Introduction

Mc-MMAD is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).^{[1][2][3][4]} It incorporates Monomethyl auristatin D (MMAD), a potent inhibitor of tubulin polymerization, linked via a maleimidocaproyl (Mc) group.^{[1][3][4]} These application notes provide an overview of its properties, protocols for its preparation for in vivo studies, and its proposed mechanism of action for researchers, scientists, and drug development professionals.

Chemical Properties

Property	Value	Reference
CAS Number	1401963-15-2	[2]
Formula	C51H77N7O9S	[2]
Molecular Weight	964.26 g/mol	[4]
Purity	>95%	[3]
Form	Solid	[4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[4]

Mechanism of Action

Mc-MMAD is designed to be conjugated to an antibody, creating an ADC. This ADC binds to a specific target on cancer cells. Upon internalization, the linker is cleaved, releasing MMAD. MMAD then disrupts the microtubule dynamics within the cell by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).



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Caption: Proposed mechanism of action of **Mc-MMAD** following ADC internalization.

Experimental Protocols

Important Considerations:

- **Mc-MMAD** is unstable in solutions; it is highly recommended to prepare solutions freshly before use.[\[1\]](#)[\[4\]](#)
- If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)

Protocol 1: Formulation for In Vivo Studies (Aqueous-Based)

This protocol is suitable for preparing **Mc-MMAD** for administration routes compatible with an aqueous-based vehicle.

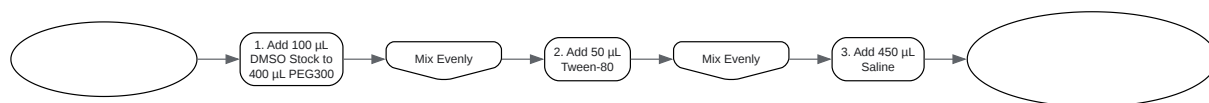
Materials:

- **Mc-MMAD**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)

Procedure:

- Prepare a Stock Solution: Prepare a clear stock solution of **Mc-MMAD** in DMSO (e.g., 25.0 mg/mL).
- Vehicle Preparation (per 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the **Mc-MMAD** DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.

- Final Concentration: This procedure results in a working solution with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility of **Mc-MMAD** in this vehicle is ≥ 2.5 mg/mL (2.59 mM).[1]



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Caption: Workflow for preparing **Mc-MMAD** in an aqueous-based vehicle.

Protocol 2: Formulation for In Vivo Studies (Oil-Based)

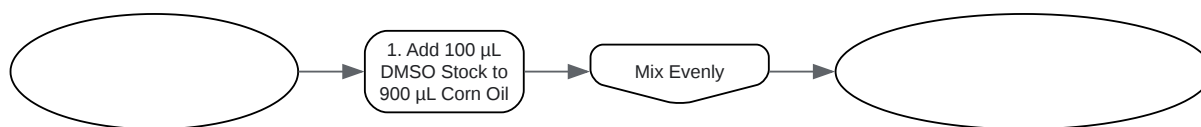
This protocol is an alternative for preparing **Mc-MMAD**, particularly if a longer dosing period (over half a month) is anticipated.[1]

Materials:

- **Mc-MMAD**
- Dimethyl sulfoxide (DMSO)
- Corn Oil

Procedure:

- Prepare a Stock Solution: Prepare a clear stock solution of **Mc-MMAD** in DMSO (e.g., 25.0 mg/mL).
- Vehicle Preparation (per 1 mL working solution): a. To 900 µL of Corn Oil, add 100 µL of the **Mc-MMAD** DMSO stock solution. b. Mix thoroughly until a clear solution is obtained.
- Final Concentration: This procedure results in a working solution with a solvent ratio of 10% DMSO and 90% Corn Oil. The solubility of **Mc-MMAD** in this vehicle is ≥ 2.5 mg/mL (2.59 mM).[1]



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Caption: Workflow for preparing **Mc-MMAD** in an oil-based vehicle.

Dosage and Administration

As **Mc-MMAD** is a preclinical research compound, there are no established clinical dosage and administration guidelines. The optimal dosage, route of administration, and treatment schedule will be dependent on the specific ADC construct, the animal model being used, and the experimental design. Researchers should determine these parameters through appropriate dose-ranging and toxicity studies. The provided formulation protocols yield a minimum concentration of 2.5 mg/mL, which can be used to calculate the required dosing volume based on the desired mg/kg dose for the experimental animal.

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